molecular formula C19H23BrN4O2 B15114684 3-{[1-(5-Bromopyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-tert-butylpyridazine

3-{[1-(5-Bromopyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-tert-butylpyridazine

Cat. No.: B15114684
M. Wt: 419.3 g/mol
InChI Key: LMINBZNDOUGXEU-UHFFFAOYSA-N
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Description

3-{[1-(5-Bromopyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-tert-butylpyridazine is a complex organic compound that features a pyridazine ring substituted with a tert-butyl group and a methoxy group linked to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(5-Bromopyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-tert-butylpyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromopyridine moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{[1-(5-Bromopyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-tert-butylpyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[1-(5-Bromopyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-tert-butylpyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1-(5-Bromopyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-tert-butylpyridazine is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its potential as a versatile compound in various fields of research and development.

Properties

Molecular Formula

C19H23BrN4O2

Molecular Weight

419.3 g/mol

IUPAC Name

(5-bromopyridin-3-yl)-[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]methanone

InChI

InChI=1S/C19H23BrN4O2/c1-19(2,3)16-4-5-17(23-22-16)26-12-13-6-7-24(11-13)18(25)14-8-15(20)10-21-9-14/h4-5,8-10,13H,6-7,11-12H2,1-3H3

InChI Key

LMINBZNDOUGXEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3=CC(=CN=C3)Br

Origin of Product

United States

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